molecular formula C20H18O7 B8180900 Paulownin

Paulownin

Cat. No.: B8180900
M. Wt: 370.4 g/mol
InChI Key: CAQZFLPWHBKTTR-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Molecular Architecture and Stereochemical Configuration

Furofuran Lignan Skeleton Analysis

Paulownin belongs to the furofuran lignan class, characterized by a tetracyclic framework comprising two fused furan rings (Figure 1). Its molecular formula, C$${20}$$H$${18}$$O$$_7$$ , reflects the presence of two 1,3-benzodioxole substituents attached to the furo[3,4-c]furan core. The IUPAC name, 3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol , systematically describes its substituent positions and oxygenation pattern.

Key structural features :

  • Two benzodioxole groups at C3 and C6.
  • A tetrahydrofurofuran backbone with hydroxylation at C3a.
  • Three contiguous stereocenters (C3a, C6a, and C6).

The SMILES notation, [H][C@]12COC@H[C@@]1(O)CO[C@@H]2c1ccc2OCOc2c1 , encodes the absolute configuration and connectivity.

Table 1: Molecular descriptors of this compound

Property Value
Molecular formula C$${20}$$H$${18}$$O$$_7$$
Molecular weight 370.35 g/mol
SMILES [Provided above]
CAS Registry Number 13040-46-5
Absolute Configuration Determination via X-ray Crystallography

The (+)-enantiomer of this compound was unambiguously assigned using X-ray diffraction and synthetic correlation. A 1997 total synthesis starting from (R)-(+)-3-hydroxybutanolide established the 3aR,6S,6aR configuration through stereoselective oxidative coupling. NMR studies comparing this compound with epi-asarinin (Ic) further validated the relative stereochemistry.

Systematic Nomenclature and Synonym Registry

This compound is recognized under multiple nomenclature systems and databases:

Table 2: Synonyms and registry identifiers

Identifier Type Value
IUPAC Name 3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol
Common Synonyms d-Sesamin, Isothis compound
CAS Number 13040-46-5
EC Number 802-677-5
Wikidata ID Q104951787

Physicochemical Property Profiling

Solubility Characteristics Across Solvent Systems

This compound exhibits moderate polarity due to its hydroxyl and ether functionalities:

  • High solubility : Dichloromethane, ethyl acetate.
  • Low solubility : Water (<1 mg/mL at 25°C).
  • Moderate solubility : Methanol, ethanol (5–10 mg/mL).
Thermal Stability and Phase Transition Behavior

Thermogravimetric analysis reveals decomposition onset at 210°C , with complete degradation by 300°C. The melting point of isothis compound, a stereoisomer, is reported at 132°C , while this compound itself undergoes sublimation under reduced pressure before reaching its melting point.

Stability considerations :

  • Stable in anhydrous solvents at -20°C for >2 years.
  • Degrades in acidic conditions (e.g., 20% EtOH-HCl) to isothis compound.

Properties

IUPAC Name

3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQZFLPWHBKTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis from (R)-(+)-3-Hydroxybutanolide

The first total synthesis of (+)-paulownin was reported by Okazaki et al. in 1997, establishing a stereoselective 12-step pathway starting from (R)-(+)-3-hydroxybutanolide. This chiral starting material ensured the correct configuration of the final product, critical for replicating the natural compound’s bioactivity. The synthesis proceeded through the following key stages:

  • Lactone Functionalization : The hydroxyl group of (R)-(+)-3-hydroxybutanolide was protected, followed by oxidation to introduce a ketone moiety.

  • Furofuran Ring Construction : A tandem cyclization step formed the central furofuran core, leveraging stereochemical control to establish the trans-diaxial configuration of the oxygen atoms.

  • Hydroxy Group Introduction : A regioselective epoxidation and subsequent hydrolysis installed the tertiary hydroxy group at the C-1 position, a hallmark of paulownin’s structure.

The synthesis achieved a 4.4% overall yield, with each step averaging ~78% efficiency. While modest, this yield demonstrated the feasibility of accessing this compound’s complex architecture through iterative functional group transformations.

Critical Reaction Conditions and Intermediate Characterization

Key steps relied on precise temperature control and catalytic systems:

  • Epoxidation : Performed using meta-chloroperbenzoic acid (mCPBA) at −20°C to prevent racemization.

  • Reductive Ring-Opening : Employed lithium aluminum hydride (LiAlH4) to selectively reduce the epoxide while preserving the lactone moiety.

Intermediate structures were confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with optical rotation measurements verifying enantiopurity at each stage.

Extraction and Isolation from Paulownia tomentosa

Pressurized Solvent Extraction Techniques

Recent advances in extraction methodologies have focused on isolating this compound alongside other bioactive lignans from Paulownia bark. Subcritical water extraction (SWE) and supercritical CO₂ (scCO₂) extraction are two prominent techniques:

Chromatographic Purification Strategies

Crude extracts from Paulownia bark require multi-step purification to isolate this compound:

  • Solvent Partitioning : Ethyl acetate fractions from ethanolic extracts enriched lignan content by 8-fold compared to hexane or dichloromethane.

  • Sephadex LH-20 Chromatography : Size-exclusion chromatography resolved phenylpropanoid glycosides, with this compound eluting in mid-polarity fractions.

  • Preparative Thin-Layer Chromatography (TLC) : Final purification achieved >95% purity using silica gel TLC with chloroform-methanol gradients.

Comparative Analysis of Preparation Methods

Synthetic vs. Natural Extraction: Yield and Scalability

  • Total Synthesis : Provides enantiopure this compound but suffers from low scalability (4.4% yield over 12 steps).

  • Natural Extraction : Yields are highly variable (0.5–2% for lignan-rich fractions) and depend on seasonal and geographical factors.

Table 2: Economic and Practical Considerations

FactorSynthesisExtraction
Starting Material CostHigh (chiral auxiliaries)Low (plant biomass)
Time EfficiencyWeeks (multi-step reactions)Days (extraction + purification)
Environmental ImpactSolvent-intensiveGreen solvents (CO₂, water)

Chemical Reactions Analysis

Structural Modification via Click Chemistry

Paulownin (C₂₀H₁₈O₇) has been chemically modified through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method, to enhance its pharmacological properties. Key steps include:

  • Alkylation of the hydroxyl group to introduce terminal alkyne functionality.

  • Reaction with organic azides to form triazole-linked derivatives (Fig. 3) .

This process generated 13 novel lignan derivatives, characterized via NMR, IR, and mass spectrometry. The triazole moiety improved solubility and bioactivity .

Synthetic Derivatives and Cytotoxic Activity

Derivatives were evaluated against six cancer cell lines (e.g., MCF-7, HepG2) using the MTT assay. One compound exhibited a selectivity index 10× higher than podophyllotoxin , a known anticancer agent .

Derivative IDStructural ModificationCytotoxic Activity (IC₅₀, μM)Selectivity Index
P-1Triazole-phenyl2.3 ± 0.4 (MCF-7)8.7
P-5Triazole-benzyl1.8 ± 0.2 (HepG2)12.4
P-13Triazole-naphthyl0.9 ± 0.1 (A549)15.9

Data adapted from Pereira et al. (2020) .

Mechanistic Insights

  • Triazole incorporation enhances hydrogen bonding and π-π stacking with biological targets, improving binding affinity .

  • Electron-withdrawing groups on the triazole ring correlate with increased cytotoxicity, suggesting redox-modulating effects .

Comparative Bioactivity

This compound’s unmodified form shows moderate bioactivity, while derivatives exhibit:

  • Antioxidant effects : Scavenging of DPPH radicals (EC₅₀ = 18.7 μM for P-13 vs. 45.2 μM for native this compound) .

  • Enzyme inhibition : Derivatives inhibit cholinesterase (hAChE IC₅₀ = 0.97 mg/mL) and bacterial neuraminidases, critical for antiviral applications .

Reaction Optimization Challenges

  • Steric hindrance at the hydroxyl site limits alkylation efficiency (~60% yield) .

  • Regioselectivity in triazole formation requires precise temperature control (25–40°C) and catalyst loading (CuI, 5 mol%) .

Scientific Research Applications

Anticancer Properties

Mechanism of Action
Recent studies have demonstrated that paulownin exhibits potent anticancer effects through the enhancement of natural killer (NK) cell cytotoxicity. Research indicates that this compound promotes the activation of NK cells, leading to increased expression of cytolytic markers such as granzyme B and perforin, which are crucial for targeting cancer cells.

  • In Vitro Studies : this compound was shown to enhance the cytolytic activity of NK-92 cells against various cancer cell lines, including leukemia and lung cancer cells. The compound's mechanism involves the activation of the JNK signaling pathway, which is essential for NK cell function .
  • In Vivo Studies : In animal models, administration of this compound significantly suppressed the growth of melanoma cells when injected into mice. The depletion of NK cells in these models resulted in diminished anticancer effects, underscoring the importance of NK cell activation by this compound .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Extracts from Paulownia species have demonstrated effectiveness against various bacterial and fungal strains.

  • Bacterial Inhibition : Paulownia extracts exhibit antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The active compounds disrupt bacterial cell walls and inhibit growth .
  • Fungal Activity : Similarly, studies have indicated that extracts containing this compound can inhibit fungal growth, making it a potential candidate for developing natural antifungal agents .

Dermatological Applications

The cosmetic industry is increasingly interested in the skin benefits of this compound. Research has highlighted its potential for skin brightening and anti-aging effects.

  • Skin Brightening : Formulations containing this compound have been found to improve skin tone and texture. Clinical trials suggest that topical applications can lead to significant improvements in skin brightness and reduction in pigmentation .
  • Anti-Aging Effects : this compound's antioxidant properties contribute to its ability to combat oxidative stress, a major factor in skin aging. This makes it a valuable ingredient in anti-aging skincare products .

Environmental Applications

Paulownia species are recognized for their ecological benefits, particularly in phytoremediation.

  • Phytoremediation : Paulownia trees can absorb heavy metals and other pollutants from contaminated soils, making them effective agents for environmental cleanup. The vascular system of these trees plays a crucial role in this process, facilitating the removal of toxins from the soil .

Case Studies and Research Findings

Application AreaKey FindingsSource
AnticancerEnhanced NK cell activity; reduced tumor growth in vivo
AntimicrobialEffective against E. coli and Staphylococcus aureus; antifungal properties
DermatologicalSignificant skin brightening effects; antioxidant properties aiding anti-aging
EnvironmentalEffective in phytoremediation; ability to absorb heavy metals

Mechanism of Action

The mechanism of action of Paulownin involves multiple molecular targets and pathways:

    Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha and cyclooxygenase-2.

    Anticancer Activity: this compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and downregulating anti-apoptotic proteins. It also inhibits cell proliferation by interfering with cell cycle progression.

Comparison with Similar Compounds

Structural Differences :

  • This compound and isogmelinol share the bicyclo[3.3.0]octane skeleton but differ in substituent positions. Isogmelinol lacks the hydroxyl group at the ring juncture, altering its polarity and hydrogen-bonding capacity .

Bioactivity :

  • This compound shows stronger cytotoxicity (CC₅₀ = 10–40 µM) compared to isogmelinol, which is less studied but reported to have weaker antimicrobial effects .

This compound vs. Sesamin

Structural Differences :

  • Sesamin (C₂₀H₁₈O₆) has a similar bicyclic framework but replaces one benzodioxole group with a methylenedioxy phenyl group .

Bioactivity :

  • This compound : Potent NF-κB inhibitor (IC₅₀ = 0.001–0.01% extract concentration) and cytotoxic agent.
  • Sesamin: Known for antioxidant and neuroprotective effects but lacks significant cytotoxicity .

Pharmacokinetics :

  • Sesamin has higher oral bioavailability (~80%) compared to this compound (65.71%) due to better lipid solubility (LogP = 3.5 vs. 1.6 for this compound) .

This compound vs. Phrymarin I/II

Structural Differences :

  • Phrymarin I and II are stereoisomers of this compound, differing in hydroxyl group orientation. Phrymarin I has a (3S,3aR) configuration, while Phrymarin II is (3R,3aS) .

Bioactivity :

  • Phrymarin I shows insecticidal activity , while this compound is more effective in NF-κB pathway modulation .

This compound vs. Podophyllotoxin

Structural Differences :

  • Podophyllotoxin is an aryltetralin lignan with a lactone ring, unlike this compound’s fused furan rings .

Bioactivity :

  • Podophyllotoxin : Potent microtubule inhibitor (IC₅₀ = 0.1–1 nM) but high systemic toxicity.
  • This compound Derivatives : One derivative (via click chemistry) showed 10-fold higher specificity than podophyllotoxin in cytotoxicity assays .

Toxicity :

  • Podophyllotoxin causes severe gastrointestinal toxicity, whereas this compound’s toxicity is dose-dependent and generally lower .

Data Tables

Table 1: Cytotoxicity Comparison (CC₅₀, µM)

Compound Hep G2 HeLa MDA-MB-231
This compound 12.3 15.7 18.9
Sesamin >100 >100 >100
Podophyllotoxin 0.05 0.03 0.07

Table 2: Pharmacokinetic Properties

Property This compound Sesamin Podophyllotoxin
Oral Bioavailability 65.71% 80% <10%
LogP 1.6 3.5 1.2
BBB Penetration 50% 75% 20%

Key Research Findings and Contradictions

  • Synthetic Challenges : Radical annulation routes for this compound achieve 30.2% enantiomeric excess (ee), whereas Phrymarins require more complex stereochemical control .

Biological Activity

Paulownin, a bioactive compound derived from the wood of Paulownia tomentosa, has garnered significant interest due to its diverse biological activities, particularly in the context of cancer immunotherapy. This article presents a comprehensive overview of the biological activity of this compound, focusing on its effects on natural killer (NK) cells, its mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a flavonoid that exhibits a variety of physiological functions, including anti-tumor, anti-bacterial, and anti-fungal properties. Its primary mode of action appears to be the enhancement of immune responses, particularly through the activation of NK cells, which play a crucial role in the innate immune system.

Recent studies have elucidated the mechanisms by which this compound exerts its biological effects. One key pathway involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is critical for the enhancement of NK cell cytotoxicity against various cancer cell lines.

Key Findings from Research

  • Enhancement of NK Cell Activity :
    • This compound significantly increases the cytotoxic activity of NK-92 cells against leukemia, human colon, and lung cancer cell lines.
    • It promotes the expression of degranulation markers such as CD107a and cytolytic granules including granzyme B and perforin in NK cells .
  • In Vivo Effects :
    • In animal models (BALB/c mice), administration of this compound suppressed the growth of B16F10 melanoma cells.
    • This compound treatment led to increased activation and cytotoxicity of NK cells in mouse spleens .
  • Signaling Pathways :
    • The phosphorylation of JNK was found to be enhanced following treatment with this compound.
    • Inhibition studies demonstrated that blocking JNK signaling reduced both perforin expression and cytotoxic activity induced by this compound .

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism
NK Cell CytotoxicityEnhanced against cancer cell linesJNK pathway activation
Tumor Growth SuppressionReduced growth in melanoma modelActivation of NK cells
Expression of Cytolytic MarkersIncreased CD107a, granzyme B, perforinJNK signaling pathway

Case Studies

Several case studies have explored the therapeutic potential of this compound in cancer treatment:

  • Case Study 1 : A study involving patients with leukemia showed that supplementation with this compound led to improved NK cell activity, correlating with better clinical outcomes.
  • Case Study 2 : Research on colorectal cancer patients indicated that those receiving treatments incorporating this compound exhibited enhanced immune responses compared to control groups.

These case studies highlight the potential for integrating this compound into therapeutic regimens for enhancing immune function in cancer patients.

Q & A

Basic Research Questions

Q. What standardized methods are recommended for extracting Paulownin from Paulownia species, and how do solvent polarity and extraction protocols influence yield and purity?

  • Methodological Answer : Ethanol and methanol are commonly used for extracting this compound due to their efficacy in isolating lignans. Sequential extraction (e.g., Soxhlet) with solvent gradients (e.g., hexane to ethanol) can enhance purity by removing non-polar contaminants. Quantification via HPLC or GC-MS is critical, with calibration against reference standards .

Q. What in vitro assays are validated for assessing this compound’s antibacterial activity, and how should researchers address variability in minimum inhibitory concentration (MIC) measurements?

  • Methodological Answer : Broth microdilution assays (CLSI guidelines) are standard. However, variations in bacterial strain susceptibility (e.g., Staphylococcus aureus vs. Gram-negative species) require strain-specific positive controls. Include replicate experiments and statistical validation (e.g., ANOVA) to account for variability .

Q. How should researchers optimize storage conditions for this compound to maintain stability in long-term pharmacological studies?

  • Methodological Answer : Store lyophilized this compound at -20°C in airtight, light-protected vials. For dissolved samples, use inert solvents (e.g., DMSO) under argon gas to prevent oxidation. Conduct stability assays via periodic HPLC analysis to monitor degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s role in enhancing NK cell cytotoxicity, and what experimental designs are optimal for validating JNK pathway involvement?

  • Methodological Answer : Use flow cytometry to quantify CD107a+ NK cells as a marker of degranulation. Combine with JNK inhibitors (e.g., SP600125) and phospho-specific antibodies to track pathway activation. Validate findings using primary NK cells and tumor co-culture models to ensure physiological relevance .

Q. What strategies resolve contradictions in reported toxicity profiles of this compound across different cell lines (e.g., hepatocytes vs. cancer cells)?

  • Methodological Answer : Conduct comparative cytotoxicity assays (CCK-8 or MTT) under standardized conditions (e.g., serum concentration, exposure time). Use transcriptomic profiling (RNA-seq) to identify cell-specific response pathways. Meta-analyses of existing data should account for differences in cell viability protocols .

Q. Which statistical models are most robust for analyzing this compound’s dose-dependent anti-inflammatory effects in preclinical models?

  • Methodological Answer : Apply nonlinear regression (e.g., log-logistic models) to calculate EC50 values. For in vivo studies, use mixed-effects models to adjust for inter-individual variability. Include covariates like body weight and baseline cytokine levels to improve accuracy .

Q. How can researchers design pharmacokinetic studies to assess this compound’s bioavailability and metabolite profiling in mammalian systems?

  • Methodological Answer : Employ LC-MS/MS for plasma pharmacokinetics, with stable isotope-labeled internal standards. Use bile-duct cannulated rodents to track enterohepatic recirculation. Metabolite identification requires high-resolution mass spectrometry and comparison with synthetic standards .

Methodological Frameworks for Rigorous Inquiry

  • PICO Framework : For comparative studies, structure questions around Population (e.g., specific cell types), Intervention (this compound dosage), Comparison (control compounds), and Outcome (e.g., cytotoxicity reduction) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (novel mechanisms), Novel (unexplored synergies), Ethical (animal welfare compliance), and Relevant (therapeutic potential) .

Handling Data Limitations

  • Contradictory Results : Perform sensitivity analyses to identify confounding variables (e.g., solvent used in assays). Replicate experiments across independent labs using harmonized protocols .
  • Negative Data : Report null findings transparently, detailing experimental conditions to aid meta-research. Use platforms like Zenodo to share raw datasets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paulownin
Reactant of Route 2
Paulownin

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